![molecular formula C13H9N3O2S2 B2841694 N-(3-carbamoylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide CAS No. 864940-73-8](/img/structure/B2841694.png)
N-(3-carbamoylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide
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Description
N-(3-carbamoylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide (CTBC) is a compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including drug discovery, cancer therapy, and material science.
Scientific Research Applications
Proteomics Research
“N-(3-carbamoylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various experimental setups to study protein interactions, modifications, localization, and more .
Pharmacological Applications
This compound has been identified as an inhibitor of NT5C2, a 5’-nucleotidase . NT5C2 is associated with resistance to 6-mercaptopurine, a chemotherapy drug used in the treatment of acute lymphoblastic leukemia (ALL) . Therefore, this compound could potentially be used to enhance the efficacy of chemotherapy and overcome resistance in ALL .
properties
IUPAC Name |
N-(3-carbamoylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2S2/c14-10(17)7-5-6-19-12(7)16-11(18)13-15-8-3-1-2-4-9(8)20-13/h1-6H,(H2,14,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FILUXRKYLRQWFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=C(C=CS3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-carbamoylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide |
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